Chemical properties of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol
Chemical properties of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol
An In-Depth Technical Guide to the Chemical Properties of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol
Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and characterization of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol. While direct experimental literature on this specific N-hydroxy derivative is limited, this document synthesizes information from its parent compound, 2-(4-chlorophenyl)-1H-benzimidazole, and the broader class of benzimidazole derivatives to construct a robust scientific profile. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, spectroscopic interpretation, and potential biological significance. We will explore the critical role of the N-hydroxy group in altering the molecule's symmetry, reactivity, and spectroscopic signature compared to its well-documented NH-benzimidazole counterpart.
Introduction: The Benzimidazole Scaffold
Benzimidazole is a bicyclic heterocyclic aromatic compound, consisting of a benzene ring fused to the 4 and 5 positions of an imidazole ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a vast array of biologically active compounds.[1] The structural similarity of the benzimidazole core to natural purines allows it to readily interact with various biopolymers. Consequently, benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, anthelmintic, anticancer, and anti-inflammatory properties.[2][3][4]
The subject of this guide, 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol, is a derivative of the well-known 2-aryl benzimidazole class. The introduction of a hydroxyl group at the N-1 position is a significant structural modification that fundamentally alters the molecule's properties. It eliminates the prototropic tautomerism characteristic of NH-benzimidazoles, thereby locking the molecule into a single tautomeric form and desymmetrizing the benzoid portion of the ring system.[5] This has profound implications for its spectroscopic signature, hydrogen bonding capability, and potential metabolic pathways.
Physicochemical and Structural Properties
The properties of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol can be predicted with a high degree of confidence by starting with the known data for its parent compound, 2-(4-chlorophenyl)-1H-benzimidazole (CAS: 1019-85-8).[6][7]
Table 1: Comparison of Physicochemical Properties
| Property | 2-(4-chlorophenyl)-1H-benzimidazole (Parent) | 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol (Predicted) | Causality of Change |
| Molecular Formula | C₁₃H₉ClN₂[6] | C₁₃H₉ClN₂O | Addition of one oxygen atom. |
| Molecular Weight | 228.68 g/mol [7] | 244.68 g/mol | Addition of one oxygen atom. |
| XLogP3 | 3.9[6] | ~3.5 - 3.7 | The N-hydroxy group adds polarity, slightly lowering the lipophilicity. |
| Hydrogen Bond Donor Count | 1[6] | 1 | The N-H is replaced by an O-H as the primary donor. |
| Hydrogen Bond Acceptor Count | 1 (the =N- atom)[6] | 2 (the =N- and N-OH oxygen) | The N-hydroxy group introduces an additional acceptor site. |
| Tautomerism | Annular Prototropic Tautomerism Present[5][8] | Tautomerism Absent | The N-1 substituent prevents proton migration. |
The Critical Impact of Annular Tautomerism
In the parent NH-benzimidazole, a rapid proton exchange occurs between the N-1 and N-3 positions. This dynamic equilibrium, known as annular tautomerism, means that the benzoid ring is, on average, symmetrical over the NMR timescale.[5][9] This leads to coalescence of signals for C4/C7 and C5/C6. The introduction of the hydroxyl group at N-1 quenches this tautomerism, resulting in a fixed, asymmetric structure. This asymmetry is a key factor in interpreting the compound's NMR spectra.
Caption: Tautomerism in parent vs. N-hydroxy derivative.
Synthesis and Characterization
A logical synthetic approach involves a two-step process: first, the synthesis of the parent benzimidazole, followed by N-hydroxylation.
Synthesis of 2-(4-chlorophenyl)-1H-benzimidazole (Parent Compound)
The most common and reliable method for synthesizing 2-aryl benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with an aromatic aldehyde.[3][10]
Caption: Workflow for parent compound synthesis.
Experimental Protocol:
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Reaction Setup: To a round-bottom flask, add o-phenylenediamine (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq).
-
Solvent Addition: Add ethanol to the flask to create a solution or a suspension (approx. 10-15 mL per gram of diamine).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC).[10]
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Pour the mixture into ice-cold water to fully precipitate the crude product. If necessary, basify with a saturated sodium bicarbonate solution.[3]
-
Purification: Filter the solid product at the suction, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol will yield the purified compound.[10]
Proposed Synthesis of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol
The N-hydroxylation of a benzimidazole is less commonly documented but can be approached through oxidation of the N-1 position. A plausible method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), a common reagent for N-oxidation of heterocyclic amines.
Experimental Protocol (Proposed):
-
Dissolution: Dissolve the synthesized 2-(4-chlorophenyl)-1H-benzimidazole (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature. The choice of m-CPBA is based on its effectiveness in N-oxidation reactions while minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the formation of the more polar N-hydroxy product by TLC.
-
Quenching: Upon completion, quench the excess peroxy acid by washing the organic layer with a saturated solution of sodium thiosulfate, followed by a saturated solution of sodium bicarbonate.
-
Extraction & Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified using column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The identity and purity of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol would be confirmed using a combination of spectroscopic techniques. The predicted data below is contrasted with the known data for the parent compound to highlight the structural changes.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Assignment | Parent Compound (Known Data)[11] | N-Hydroxy Derivative (Predicted) | Rationale for Predicted Shift |
| N-H / O-H | ~12.97 ppm (s, 1H, NH) | ~10-12 ppm (br s, 1H, OH) | The O-H proton is typically broad and appears in this region. |
| Aromatic (Benzoid) | ~7.58-7.64 ppm (m, 2H, H4/H7 avg.)~7.20 ppm (m, 2H, H5/H6 avg.) | ~7.8-8.0 ppm (d, 1H, H4)~7.6-7.7 ppm (d, 1H, H7)~7.3-7.5 ppm (m, 2H, H5/H6) | Loss of symmetry. H4 is deshielded by the anisotropic effect of the N-oxide/hydroxy group. H7 is less affected. H5/H6 remain similar. |
| Aromatic (Chlorophenyl) | ~8.17 ppm (d, 2H, H2'/H6')~7.60 ppm (d, 2H, H3'/H5') | ~8.1-8.2 ppm (d, 2H, H2'/H6')~7.6-7.7 ppm (d, 2H, H3'/H5') | Minimal change expected as this ring is electronically distant from the N-OH group. |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Assignment | Parent Compound (Known Data)[11] | N-Hydroxy Derivative (Predicted) | Rationale for Predicted Shift |
| C2 (Imine) | ~160.9 ppm | ~148-152 ppm | The N-hydroxy group shields the C2 carbon significantly. |
| C3a/C7a (Bridgehead) | ~130-140 ppm (averaged) | Two distinct signals expected, e.g., ~142 ppm and ~135 ppm | Loss of symmetry splits the averaged signal into two. |
| C4/C7 | ~112-119 ppm (averaged) | Two distinct signals expected, e.g., ~118 ppm and ~110 ppm | Loss of symmetry splits the averaged signal into two. |
| C5/C6 | ~122-124 ppm (averaged) | Two distinct signals expected, e.g., ~125 ppm and ~123 ppm | Loss of symmetry splits the averaged signal into two. |
| Chlorophenyl Carbons | ~128-133 ppm | Minimal change expected. | Distant from the site of modification. |
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FT-IR Spectroscopy (Predicted): A broad absorption band is expected in the range of 3200-2800 cm⁻¹ corresponding to the O-H stretch of the N-hydroxy group. The characteristic C=N stretch would appear around 1590-1620 cm⁻¹.
-
Mass Spectrometry (Predicted): The ESI-MS spectrum would show a prominent ion peak corresponding to [M+H]⁺ at m/z 245.04, confirming the molecular weight.
Potential Biological Activity and Mechanism of Action
While no specific biological data exists for 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol, the extensive research on its parent scaffold provides a strong basis for hypothesizing its potential applications. Benzimidazole derivatives are known to interfere with various viral and cellular processes.[2][12]
For instance, some benzimidazole-based antiviral agents are known to target viral entry or replication processes. Given the structural features, it is plausible that this compound could be investigated for similar activities. One potential mechanism could involve the inhibition of a viral polymerase or interference with viral attachment to host cells.
Caption: Hypothesized mechanism of action.
The N-hydroxy functionality could also serve as a handle for metabolic activation or as a prodrug moiety, potentially being reduced in vivo to the parent benzimidazole.
Conclusion
2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol represents an intriguing, albeit underexplored, derivative of a highly significant pharmacological scaffold. This guide has established a scientifically grounded framework for its properties by leveraging data from its parent compound. The key takeaway is the transformative effect of the N-1 hydroxyl group, which eliminates tautomerism, desymmetrizes the molecule, and provides a new locus for chemical interactions. The proposed synthetic protocols and predicted spectroscopic data offer a clear roadmap for its preparation and characterization. Future research should focus on the empirical validation of these properties and the exploration of its biological activity, particularly in the antiviral and anticancer domains where the benzimidazole core has consistently proven its value.
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